2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
CAS No.:
Cat. No.: VC15700344
Molecular Formula: C24H19N5O2S
Molecular Weight: 441.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H19N5O2S |
|---|---|
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | 2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
| Standard InChI | InChI=1S/C24H19N5O2S/c30-21(27-28-22-17-10-4-5-11-18(17)25-23(22)31)15-32-24-26-19-12-6-7-13-20(19)29(24)14-16-8-2-1-3-9-16/h1-13,25,31H,14-15H2 |
| Standard InChI Key | TUKFPIYXPIDTMW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N=NC4=C(NC5=CC=CC=C54)O |
Introduction
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound belonging to the class of benzimidazole derivatives. It features a benzimidazole core, a sulfanyl group, and a hydrazide moiety, which contribute to its unique chemical properties and potential biological activities. The molecular formula of this compound is C24H19N5O2S, with a molecular weight of approximately 525.4 g/mol.
Synthesis
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves several steps:
-
Preparation of Intermediates: Involves the synthesis of 1-benzyl-1H-benzimidazole-2-thiol.
-
Reaction with Aldehydes: The intermediate is reacted with an appropriate aldehyde to form a benzaldehyde derivative.
-
Formation of Hydrazone Derivative: The benzaldehyde derivative is further reacted with hydrazine derivatives under specific conditions.
Biological Activities
Benzimidazole derivatives, including this compound, are studied for their potential as:
-
Antimicrobial Agents
-
Antiviral Agents
-
Anticancer Agents
The mechanism of action often involves interaction with DNA or proteins, leading to the inhibition of key biological processes. The presence of the sulfanyl group may enhance binding affinity to target enzymes, while the hydrazide moiety can participate in redox reactions, contributing to its biological efficacy.
Comparison with Similar Compounds
Several compounds share structural features with 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(3E)-2-oxo... | Benzimidazole core, chlorobenzyl substitution | Contains a chlorine atom which may affect reactivity |
| 2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]sulfanyl-N'-{(E)-[3-(benzyloxy)... | Benzimidazole core, benzyloxy substitution | Benzyloxy group may enhance solubility |
| 4-{(1H-Benzimidazol-2-yldisulfanyl)}benzaldehyde | Benzimidazole core, aldehyde functional group | Aldehyde may provide different reactivity profiles |
These compounds highlight the diversity within benzimidazole derivatives while emphasizing the unique combination of functional groups present in 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide that may confer distinct biological activities and chemical reactivity.
Applications in Medicinal Chemistry
The unique structure and biological activity of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide make it suitable for various applications in medicinal chemistry, particularly in the development of anticancer drugs. Interaction studies are crucial for understanding how this compound interacts with biological macromolecules. Research has indicated that the benzimidazole core may bind to DNA or specific proteins, inhibiting their function and leading to biological effects such as apoptosis in cancer cells.
Future Research Directions
Further studies are needed to elucidate the precise pathways and targets involved in the biological activity of this compound. Investigations into its potential as a therapeutic agent should focus on optimizing its synthesis for higher yields and purity, as well as exploring its interactions with various biological targets to fully understand its mechanism of action. Additionally, modifications to its structure could enhance its pharmacological properties, making it a valuable tool in drug design and development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume